(E)-Methyl(1-phenylethylidene)oxidanium
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Overview
Description
Methyl(alpha-methylbenzylidene)oxonium is a unique organic compound characterized by its oxonium ion structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(alpha-methylbenzylidene)oxonium typically involves the reaction of alpha-methylbenzylidene with methylating agents under controlled conditions. One common method is the reaction of alpha-methylbenzylidene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Methyl(alpha-methylbenzylidene)oxonium often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Methyl(alpha-methylbenzylidene)oxonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the oxonium ion, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
Oxidation: Oxides and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halides, amines, and other substituted derivatives.
Scientific Research Applications
Methyl(alpha-methylbenzylidene)oxonium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl(alpha-methylbenzylidene)oxonium involves its interaction with nucleophiles and electrophiles. The oxonium ion acts as an electrophilic center, attracting nucleophiles and facilitating various chemical transformations. The molecular targets and pathways involved include enzyme active sites and receptor binding domains, where the compound can modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methylbenzylideneoxonium
- Alpha-methylbenzylideneoxonium
- Benzylideneoxonium
Uniqueness
Methyl(alpha-methylbenzylidene)oxonium is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of transformations makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
39902-26-6 |
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Molecular Formula |
C9H11O+ |
Molecular Weight |
135.18 g/mol |
IUPAC Name |
methyl(1-phenylethylidene)oxidanium |
InChI |
InChI=1S/C9H11O/c1-8(10-2)9-6-4-3-5-7-9/h3-7H,1-2H3/q+1 |
InChI Key |
DJPUNHRTWATYHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[O+]C)C1=CC=CC=C1 |
Origin of Product |
United States |
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